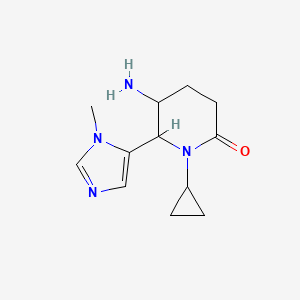
5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a cyclopropyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate precursors to form the piperidin-2-one core, followed by the introduction of the cyclopropyl and imidazole groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino and imidazole sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups at the imidazole or amino sites.
Scientific Research Applications
5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Biology: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Industry: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-cyclopropyl-6-(1H-imidazol-5-yl)piperidin-2-one: Lacks the methyl group on the imidazole ring.
5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-4-yl)piperidin-2-one: Has the methyl group at a different position on the imidazole ring.
Uniqueness
The presence of the methyl group at the 1-position of the imidazole ring in 5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one distinguishes it from similar compounds. This structural feature can influence its chemical reactivity, biological activity, and overall properties, making it a unique compound of interest in various research and industrial applications.
Properties
Molecular Formula |
C12H18N4O |
|---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one |
InChI |
InChI=1S/C12H18N4O/c1-15-7-14-6-10(15)12-9(13)4-5-11(17)16(12)8-2-3-8/h6-9,12H,2-5,13H2,1H3 |
InChI Key |
UIRUZPCIRDZFOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2C(CCC(=O)N2C3CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13257459.png)
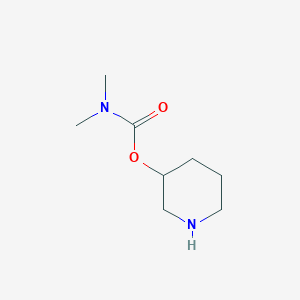

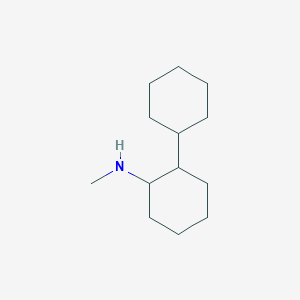

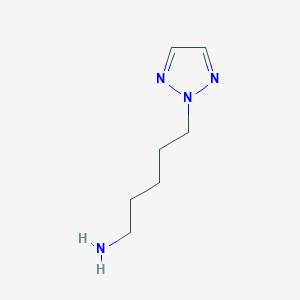


![3-[(Ethanesulfonyl)methyl]piperidine](/img/structure/B13257514.png)
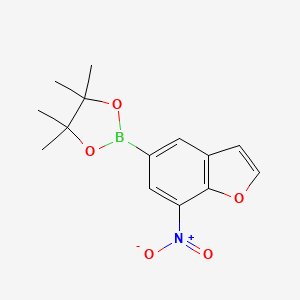

![N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B13257536.png)

![(2S)-3-[Bis(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13257555.png)
